Cas no 6951-24-2 (1-Piperazinecarboxamide,N-(2-chlorophenyl)-4-[2-[[[(2-chlorophenyl)amino]carbonyl]amino]ethyl]-)
6951-24-2 structure
Product Name:1-Piperazinecarboxamide,N-(2-chlorophenyl)-4-[2-[[[(2-chlorophenyl)amino]carbonyl]amino]ethyl]-
Numero CAS:6951-24-2
MF:C20H23Cl2N5O2
MW:436.334922075272
CID:527322
PubChem ID:244119
Update Time:2025-04-19
1-Piperazinecarboxamide,N-(2-chlorophenyl)-4-[2-[[[(2-chlorophenyl)amino]carbonyl]amino]ethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinecarboxamide,N-(2-chlorophenyl)-4-[2-[[[(2-chlorophenyl)amino]carbonyl]amino]ethyl]-
- N-(2-chlorophenyl)-4-[2-[(2-chlorophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide
- AC1L6D0C
- AC1Q3PKE
- AR-1J7851
- MolPort-004-135-167
- n-(2-chlorophenyl)-4-(2-{[(2-chlorophenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide
- NSC54695
- NSC-54695
- T5479787
- 6951-24-2
- AKOS034355550
- Z44591995
- DTXSID20288202
-
- Inchi: 1S/C20H23Cl2N5O2/c21-15-5-1-3-7-17(15)24-19(28)23-9-10-26-11-13-27(14-12-26)20(29)25-18-8-4-2-6-16(18)22/h1-8H,9-14H2,(H,25,29)(H2,23,24,28)
- Chiave InChI: XSWQUNWOEMZBMM-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1NC(N1CCN(CCNC(NC2C=CC=CC=2Cl)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 435.12319
- Massa monoisotopica: 435.123
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 545
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 76.7Ų
Proprietà sperimentali
- Densità: 1.385
- Punto di ebollizione: 622.9°Cat760mmHg
- Punto di infiammabilità: 330.5°C
- Indice di rifrazione: 1.657
- PSA: 76.71
- LogP: 4.37730
1-Piperazinecarboxamide,N-(2-chlorophenyl)-4-[2-[[[(2-chlorophenyl)amino]carbonyl]amino]ethyl]- Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
6951-24-2 (1-Piperazinecarboxamide,N-(2-chlorophenyl)-4-[2-[[[(2-chlorophenyl)amino]carbonyl]amino]ethyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso